molecular formula C7H3ClN4 B2458832 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile CAS No. 1020036-55-8

3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile

Cat. No.: B2458832
CAS No.: 1020036-55-8
M. Wt: 178.58
InChI Key: XRDGIFWKGMFJGX-UHFFFAOYSA-N
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Description

3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile: is a heterocyclic compound that belongs to the class of triazolopyridines. It is characterized by the presence of a triazole ring fused to a pyridine ring, with a chlorine atom at the 3-position and a cyano group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine-2-carbonitrile with hydrazine hydrate, followed by cyclization with triethyl orthoformate . The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound has shown promise in medicinal chemistry as a potential pharmacophore for the development of new drugs. It has been investigated for its antimicrobial, antifungal, and anticancer properties . The presence of the triazole ring is known to enhance the biological activity of compounds, making it a key target for drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of dyes, pigments, and polymers .

Comparison with Similar Compounds

Uniqueness: The presence of both the chlorine atom and the cyano group in 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile imparts unique chemical properties, such as increased reactivity and the ability to form diverse derivatives. This makes it particularly valuable in the synthesis of complex molecules with potential biological activity .

Properties

IUPAC Name

3-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN4/c8-7-11-10-6-3-5(4-9)1-2-12(6)7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDGIFWKGMFJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2Cl)C=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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